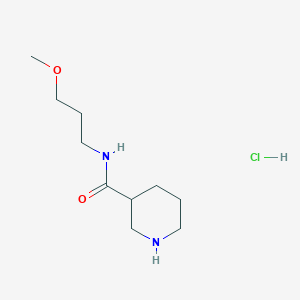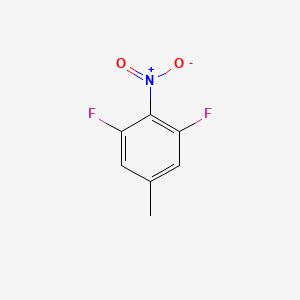
1,3-Difluoro-5-methyl-2-nitrobenzene
Vue d'ensemble
Description
1,3-Difluoro-5-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 g/mol . This compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 1,3-Difluoro-5-methyl-2-nitrobenzene is1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 . The Canonical SMILES is CC1=C(C=C(C=C1F)N+[O-])F . Physical And Chemical Properties Analysis
1,3-Difluoro-5-methyl-2-nitrobenzene has a density of 1.4±0.1 g/cm³ . It has a boiling point of 231.1±35.0 °C . The compound has a molar refractivity of 37.6±0.3 cm³ . It has a polar surface area of 46 Ų .Applications De Recherche Scientifique
Organic Synthesis Intermediary
1,3-Difluoro-5-methyl-2-nitrobenzene: is a valuable intermediate in organic synthesis . Its unique structure, featuring both electron-withdrawing nitro and fluorine groups, makes it a versatile compound for constructing complex molecules. It’s particularly useful in synthesizing aromatic compounds where the introduction of fluorine atoms can significantly alter the chemical and physical properties of the final product.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor in the synthesis of various drugs . The presence of fluorine atoms can enhance the biological activity of pharmaceuticals, improve their metabolic stability, and increase their lipophilicity, which is crucial for crossing cell membranes.
Agrochemical Development
The compound’s reactivity due to the nitro group allows it to be used in the development of agrochemicals . It can be transformed into pesticides and herbicides, providing effective protection against pests and weeds, thereby contributing to increased agricultural productivity.
Dyestuff Production
1,3-Difluoro-5-methyl-2-nitrobenzene: can be employed in the production of dyestuffs . Its molecular structure is conducive to creating dyes with specific properties, such as enhanced color fastness and brightness, which are essential qualities for textile and ink industries.
Material Science Applications
This compound finds applications in material science due to its potential in modifying the properties of materials. For instance, it can be used in the synthesis of polymers where the introduction of fluorine atoms can result in materials with increased resistance to solvents and thermal degradation.
Chemical Research Tool
As a research chemical, 1,3-Difluoro-5-methyl-2-nitrobenzene is a tool for studying various chemical reactions . Researchers can explore its reactivity patterns, investigate its role in different chemical environments, and use it to develop new synthetic methodologies.
Safety and Hazards
Propriétés
IUPAC Name |
1,3-difluoro-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDKCOBKMXBXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718846 | |
| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-methyl-2-nitrobenzene | |
CAS RN |
932373-92-7 | |
| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932373-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

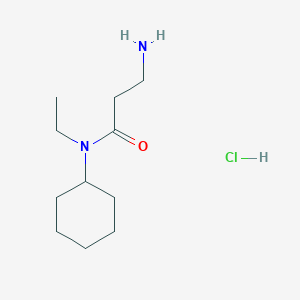
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)

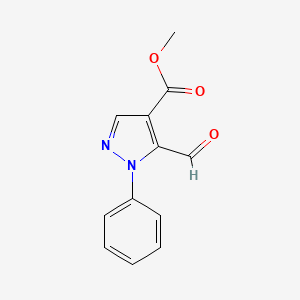

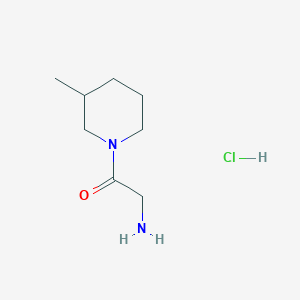

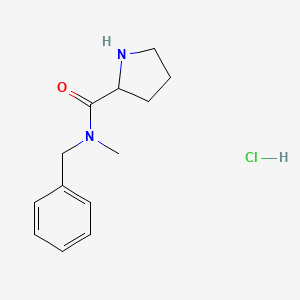
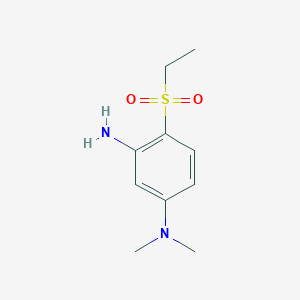

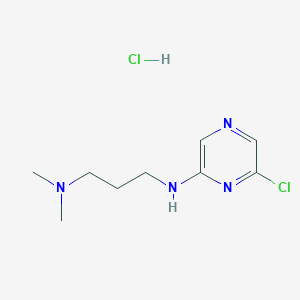
-methanone hydrochloride](/img/structure/B1398407.png)
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
